molecular formula C5H8N2O B144077 4,5-Dimethylisoxazol-3-amine CAS No. 13999-39-8

4,5-Dimethylisoxazol-3-amine

Cat. No.: B144077
CAS No.: 13999-39-8
M. Wt: 112.13 g/mol
InChI Key: VPANVNSDJSUFEF-UHFFFAOYSA-N
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Description

4,5-Dimethylisoxazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Amino-4,5-Dimethylisoxazole, also known as 4,5-Dimethylisoxazol-3-amine, is an isoxazole derivative . It has been used in the preparation of a variety of biologically active compounds such as selective ETA receptor antagonists . The ETA receptor is a G protein-coupled receptor that is known to mediate vasoconstriction .

Mode of Action

It is known that it acts as an antagonist at the eta receptor . This means it binds to the receptor and blocks its activation, preventing the vasoconstrictive effects mediated by this receptor .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4,5-Dimethylisoxazole are likely related to its antagonistic action on the ETA receptor . By blocking the activation of this receptor, it can disrupt the signaling pathways that lead to vasoconstriction .

Pharmacokinetics

Its chemical properties such as its melting point (115-117 °c), boiling point (2500±350 °C), and density (1118±006 g/cm3) have been reported .

Result of Action

The molecular and cellular effects of 3-Amino-4,5-Dimethylisoxazole’s action are likely related to its ability to block the activation of the ETA receptor . This can result in a reduction in vasoconstriction, potentially leading to a decrease in blood pressure .

Action Environment

The action of 3-Amino-4,5-Dimethylisoxazole can be influenced by various environmental factors. For example, the compound’s stability may be affected by light and temperature, as it is recommended to be stored in a dark place at room temperature . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances that can also bind to the ETA receptor .

Biochemical Analysis

Biochemical Properties

It is known that this compound can act as an acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . This suggests that 3-Amino-4,5-Dimethylisoxazole may interact with enzymes, proteins, and other biomolecules involved in histone modification and gene regulation.

Cellular Effects

Given its ability to displace acetylated histone-mimicking peptides from bromodomains , it is plausible that this compound could influence cell function by altering gene expression and cellular metabolism.

Molecular Mechanism

It is known that this compound can act as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This suggests that 3-Amino-4,5-Dimethylisoxazole may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 115-117 °C and a predicted boiling point of 250.0±35.0 °C . This information could be relevant for understanding the stability and degradation of this compound over time in in vitro or in vivo studies.

Transport and Distribution

Given its ability to bind to biomolecules such as bromodomains , it is plausible that this compound could be transported and distributed within cells and tissues via interactions with transporters or binding proteins.

Subcellular Localization

Given its ability to bind to biomolecules such as bromodomains , it is plausible that this compound could be localized to specific compartments or organelles within the cell.

Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPANVNSDJSUFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161207
Record name 4,5-Dimethylisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13999-39-8
Record name 4,5-Dimethyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13999-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethylisoxazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethylisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylisoxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic method described in the paper for producing 3-Amino-4,5-dimethylisoxazole?

A1: The paper outlines a practical method for synthesizing 3-Amino-4,5-dimethylisoxazole from readily available starting materials: technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. [] The significance lies in two key aspects:

  1. Purity: Utilizing DBU treatment on the technical-grade nitrile mixture enhances the purity of the starting material. []
  2. Selectivity: Employing acetohydroxamic acid as a substitute for hydroxylamine helps avoid contamination from the undesired isomer, 5-amino-3,4-dimethylisoxazole. []

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